molecular formula C11H10N4O2S2 B066542 2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE CAS No. 175161-86-1

2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE

Cat. No.: B066542
CAS No.: 175161-86-1
M. Wt: 294.4 g/mol
InChI Key: DAKZRRQKYYSXNF-UHFFFAOYSA-N
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Description

2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid is a heterocyclic compound that features a triazine ring, which is known for its diverse applications in various fields of chemistry and biology. This compound is particularly notable for its potential in forming stable complexes with metals, making it useful in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various biological molecules, potentially inhibiting or modifying their activity. The triazine ring and mercapto groups play a crucial role in these interactions, facilitating the binding to metal ions and other targets .

Comparison with Similar Compounds

  • 2,4,6-Tris(phenylamino)-1,3,5-triazine
  • 2,4,6-Tris(mercapto)-1,3,5-triazine
  • 2,4,6-Tris(alkylamino)-1,3,5-triazine

Comparison: Compared to other similar compounds, 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid is unique due to the presence of both mercapto and phenylamino groups. This dual functionality enhances its ability to form stable complexes with a wide range of metal ions, making it more versatile in various applications .

Properties

IUPAC Name

2-(N-[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S2/c16-8(17)6-15(7-4-2-1-3-5-7)9-12-10(18)14-11(19)13-9/h1-5H,6H2,(H,16,17)(H2,12,13,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKZRRQKYYSXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C2=NC(=S)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629211
Record name N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175161-86-1
Record name N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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